molecular formula C4H9NO B047819 N,N-Dimethylacetamide-d9 CAS No. 116057-81-9

N,N-Dimethylacetamide-d9

Cat. No.: B047819
CAS No.: 116057-81-9
M. Wt: 96.18 g/mol
InChI Key: FXHOOIRPVKKKFG-GQALSZNTSA-N
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Description

N,N-Dimethylacetamide-d9: is a deuterated analog of N,N-dimethylacetamide. It is a colorless, water-miscible liquid with high boiling point and is commonly used as a polar solvent in organic synthesis. The compound has an isotopic purity of 99 atom % D, making it suitable for routine Nuclear Magnetic Resonance (NMR) analyses .

Mechanism of Action

Target of Action

N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated analog of N,N-Dimethylacetamide (DMA), primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

DMA-d9 interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . This inhibition prevents the activation of NF-κB, thereby suppressing the secretion of proinflammatory cytokines .

Biochemical Pathways

The primary biochemical pathway affected by DMA-d9 is the NF-κB pathway . By inhibiting the degradation of IκBα, DMA-d9 prevents the activation of NF-κB, which in turn suppresses the secretion of proinflammatory cytokines such as TNFα, IL-6, IL-10, and granulocyte macrophage colony-stimulating factor (GM-CSF) from LPS-stimulated RAW 264.7 cells . This results in an overall anti-inflammatory effect .

Pharmacokinetics

It’s known that deuterated drugs, like dma-d9, have gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the metabolic stability, prolong the half-life, and improve the bioavailability of the drug .

Result of Action

The primary result of DMA-d9’s action is its anti-inflammatory effect . By inhibiting the NF-κB pathway, DMA-d9 suppresses the secretion of proinflammatory cytokines, thereby attenuating inflammation-induced responses . This has been demonstrated in various models, including LPS-induced RAW 264.7 cells, TNFα-challenged JEG-3 cells, and LPS-stimulated human placental explants .

Biochemical Analysis

Biochemical Properties

N,N-Dimethylacetamide-d9 interacts with various enzymes and proteins in biochemical reactions. The major degradation products of this compound are ammonium and dimethylamine (DMA) .

Cellular Effects

It is known that exposure to this compound can lead to liver damage, skin irritation, headache, loss of appetite, and fatigue .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that severe membrane fouling occurred during the short-term operation of the membrane bioreactor (MBR) as the membrane flux decreased .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of this compound in water can cause serious environmental pollution and harm to human health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine. An aqueous solution of dimethylamine is heated to vaporize the gas, which is then introduced into acetic anhydride at room temperature for acylation. The reaction is exothermic and is controlled at 0-20°C.

    Acetic Acid Method: In this method, gaseous dimethylamine is introduced into acetic acid for acylation. The reaction is exothermic and continuous.

Industrial Production Methods: Industrial production of N,N-dimethylacetamide-d9 typically involves the same methods as its non-deuterated counterpart, with the addition of deuterium to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions with reagents such as hydrochloric acid.

    Oxidation: Oxidizing agents under controlled conditions.

Major Products:

Scientific Research Applications

N,N-Dimethylacetamide-d9 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylacetamide-d9 is unique due to its high isotopic purity and its specific use in NMR analyses. Its chemical stability and low toxicity make it a preferred choice over other similar compounds .

Properties

IUPAC Name

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628367
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-10-9, 116057-81-9
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylacetamid-d9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 116057-81-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there a need for deuterated solvents like N,N-Dimethylacetamide-d9 in cellulose research?

A1: Deuterated solvents like DMAc-d9 are important for studying cellulose using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium, being NMR inactive, provides a clean background signal, allowing researchers to better observe the signals from the cellulose molecules dissolved in the solvent []. This is crucial for understanding cellulose structure and its interactions with other molecules.

Q2: How does the synthesis method described in the paper contribute to the utility of this compound as a solvent for cellulose?

A2: The synthesis method uses a solvent-free gas-solid reaction with acidic alumina as the catalyst []. This approach likely minimizes impurities in the final product, which is essential for its use in spectroscopic analyses. Impurities could interfere with NMR measurements, making a highly pure DMAc-d9 crucial for accurate and reliable data interpretation.

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